1-(2H-1,3-benzodioxole-5-carbonyl)-6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one is a complex organic compound that features a benzodioxole moiety, a quinazoline ring, and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Quinazoline Ring Formation: The quinazoline ring can be synthesized via the condensation of anthranilic acid with formamide.
Spiro Linkage Formation: The spiro linkage is formed by reacting the benzodioxole and quinazoline intermediates under specific conditions, often involving a base catalyst and elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and its potential as an anticancer or antimicrobial agent.
Industrial Applications: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one is unique due to its spiro linkage and the combination of benzodioxole and quinazoline moieties. This structural uniqueness may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
1'-(1,3-benzodioxole-5-carbonyl)-6-chloro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-24-16-4-3-14(22)11-15(16)19(26)23-21(24)6-8-25(9-7-21)20(27)13-2-5-17-18(10-13)29-12-28-17/h2-5,10-11H,6-9,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGONBJMDYROQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.